1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a pyrimidine ring with a substituted oxolane ring
Preparation Methods
The synthesis of 1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps:
Formation of the oxolane ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the oxolane ring with the desired stereochemistry.
Attachment of the pyrimidine ring: The pyrimidine ring is then introduced through a series of reactions, often involving nucleophilic substitution or condensation reactions.
Functional group modifications:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break certain bonds and form new products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Scientific Research Applications
1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including its ability to interact with specific biological targets.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: Researchers investigate its interactions with biological systems to understand its potential effects and mechanisms of action.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions.
Comparison with Similar Compounds
1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
4-Methoxyphenethylamine: This compound shares some structural similarities but differs in its functional groups and overall structure.
(4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine: Another compound with a complex structure and potential biological activity.
Properties
Molecular Formula |
C29H28N2O7 |
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Molecular Weight |
516.5 g/mol |
IUPAC Name |
1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H28N2O7/c1-35-22-12-8-20(9-13-22)29(19-6-4-3-5-7-19,21-10-14-23(36-2)15-11-21)38-24-18-37-27(26(24)33)31-17-16-25(32)30-28(31)34/h3-17,24,26-27,33H,18H2,1-2H3,(H,30,32,34)/t24-,26?,27+/m0/s1 |
InChI Key |
ZAFYDTSNKMUVJC-MUXGKCGLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4CO[C@H](C4O)N5C=CC(=O)NC5=O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4COC(C4O)N5C=CC(=O)NC5=O |
Origin of Product |
United States |
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